1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid
Overview
Description
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3 It is characterized by the presence of an isoquinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid . These factors could include pH, temperature, and the presence of other molecules, among others. Detailed studies are needed to understand how these environmental factors impact the compound’s activity.
Biochemical Analysis
Biochemical Properties
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It interacts with various enzymes, including oxidoreductases and hydrolases, by binding to their active sites and inhibiting their activity. This compound also interacts with proteins involved in signal transduction pathways, such as kinases and phosphatases, altering their activity and affecting downstream signaling events. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the target biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. This compound can induce apoptosis in certain cell types by activating caspases and other apoptotic proteins. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the target. For example, when this compound binds to an enzyme’s active site, it can prevent the substrate from accessing the site, thereby inhibiting the enzyme’s activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit specific enzymes and alter cellular metabolism without causing significant toxicity. At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress, due to its interaction with multiple biomolecules and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and oxidative stress response. It interacts with enzymes such as oxidoreductases and transferases, affecting the flux of metabolites through these pathways. This compound can also influence the levels of key metabolites, such as NADH and ATP, by modulating the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, such as the cytoplasm and mitochondria. The transport and distribution of this compound are crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The activity and function of this compound are influenced by its subcellular localization, as it can interact with different biomolecules and exert its effects in these specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanobenzaldehyde with ammonia in the presence of a catalyst can lead to the formation of the desired isoquinoline derivative. The reaction typically requires specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- 1,2-Dihydro-1-oxo-5-isoquinolinecarboxylic acid
Comparison: 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. For example, the position of the carboxylic acid group influences the compound’s ability to participate in specific reactions and interact with biological targets.
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQUDHWCGDWPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653975 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212374-18-0 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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